2,6-dibromo-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl benzenesulfonate
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Overview
Description
2,6-DIBROMO-4-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 1-BENZENESULFONATE is a complex organic compound characterized by its unique structure, which includes bromine atoms and a pyrimidinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIBROMO-4-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 1-BENZENESULFONATE typically involves multiple stepsThe reaction conditions often require the use of bromide-bromate salts in an aqueous acidic medium .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-DIBROMO-4-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 1-BENZENESULFONATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromide-bromate salts, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2,6-DIBROMO-4-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 1-BENZENESULFONATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,6-DIBROMO-4-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets. The bromine atoms and pyrimidinylidene group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromonaphthalene: Another brominated compound with similar reactivity but different applications.
2,6-Dibromophenol: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
2,6-DIBROMO-4-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 1-BENZENESULFONATE is unique due to its specific structure, which includes both bromine atoms and a pyrimidinylidene group
Properties
Molecular Formula |
C17H10Br2N2O6S |
---|---|
Molecular Weight |
530.1 g/mol |
IUPAC Name |
[2,6-dibromo-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C17H10Br2N2O6S/c18-12-7-9(6-11-15(22)20-17(24)21-16(11)23)8-13(19)14(12)27-28(25,26)10-4-2-1-3-5-10/h1-8H,(H2,20,21,22,23,24) |
InChI Key |
ZCGAHIQVHLJCMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Br)C=C3C(=O)NC(=O)NC3=O)Br |
Origin of Product |
United States |
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